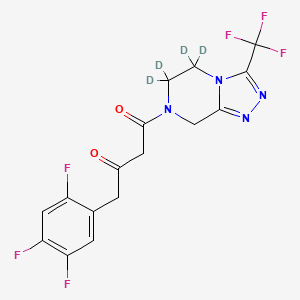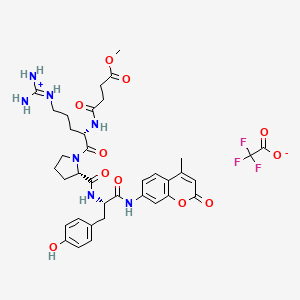
MeO-Succ-Arg-Pro-Tyr-AMC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MeO-Succ-Arg-Pro-Tyr-AMC is a sensitive fluorogenic substrate for chymotrypsin-like proteases. Upon enzymatic cleavage, it generates a bright blue fluorescent product, 7-amino-4-methylcoumarin, which can be easily detected using fluorescence spectroscopy . This compound is widely used in biochemical assays to monitor protease activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MeO-Succ-Arg-Pro-Tyr-AMC involves the stepwise assembly of the peptide chain followed by the attachment of the fluorogenic group. The general synthetic route includes:
Peptide Synthesis: The peptide chain is synthesized using solid-phase peptide synthesis (SPPS). This involves the sequential addition of protected amino acids to a resin-bound peptide chain.
Coupling of Fluorogenic Group: The fluorogenic group, 7-amino-4-methylcoumarin, is coupled to the peptide chain using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection and Cleavage: The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure high yield and purity. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is common for the purification of the final product .
化学反応の分析
Types of Reactions
MeO-Succ-Arg-Pro-Tyr-AMC primarily undergoes enzymatic hydrolysis. The peptide bond between tyrosine and 7-amino-4-methylcoumarin is cleaved by chymotrypsin-like proteases, resulting in the release of the fluorescent product .
Common Reagents and Conditions
Enzymes: Chymotrypsin-like proteases are the primary enzymes used for the hydrolysis of this compound.
Major Products
The major product formed from the enzymatic hydrolysis of this compound is 7-amino-4-methylcoumarin, which exhibits bright blue fluorescence .
科学的研究の応用
MeO-Succ-Arg-Pro-Tyr-AMC has a wide range of applications in scientific research:
Biochemistry: It is used to monitor the activity of chymotrypsin-like proteases in various biochemical assays
Drug Discovery: The compound is employed in high-throughput screening assays to identify potential protease inhibitors
Biomedical Research: It is used to study protease activity in various biological samples, including tissues and cell lysates
Cosmetic Science: This compound has been used to investigate the protease activity in skin samples, contributing to the development of skincare products
作用機序
MeO-Succ-Arg-Pro-Tyr-AMC exerts its effects through enzymatic hydrolysis. The target enzyme, a chymotrypsin-like protease, cleaves the peptide bond between tyrosine and 7-amino-4-methylcoumarin. This hydrolysis results in an increase in fluorescence intensity, which can be quantitatively measured . The molecular target is the active site of the protease, where the hydrolysis reaction occurs .
類似化合物との比較
Similar Compounds
7-amido-4-methylcoumarin: An analogue of MeO-Succ-Arg-Pro-Tyr-AMC, used as a fluorogenic substrate for various proteases.
Boc-Leu-Arg-Arg-AMC: Another fluorogenic substrate used to monitor protease activity.
Uniqueness
This compound is unique due to its high sensitivity and specificity for chymotrypsin-like proteases. The bright blue fluorescence of the hydrolysis product allows for easy detection and quantification of protease activity .
特性
分子式 |
C37H44F3N7O11 |
|---|---|
分子量 |
819.8 g/mol |
IUPAC名 |
diaminomethylidene-[(4S)-5-[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[(4-methoxy-4-oxobutanoyl)amino]-5-oxopentyl]azanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C35H43N7O9.C2HF3O2/c1-20-17-31(46)51-28-19-22(9-12-24(20)28)39-32(47)26(18-21-7-10-23(43)11-8-21)41-33(48)27-6-4-16-42(27)34(49)25(5-3-15-38-35(36)37)40-29(44)13-14-30(45)50-2;3-2(4,5)1(6)7/h7-12,17,19,25-27,43H,3-6,13-16,18H2,1-2H3,(H,39,47)(H,40,44)(H,41,48)(H4,36,37,38);(H,6,7)/t25-,26-,27-;/m0./s1 |
InChIキー |
WVCVZEZWYXENDS-JCVJZEPNSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC[NH+]=C(N)N)NC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)[O-] |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CCC[NH+]=C(N)N)NC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


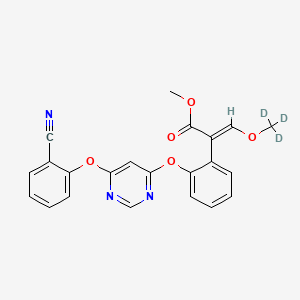
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)
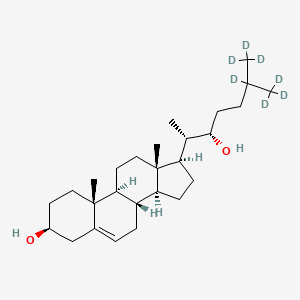
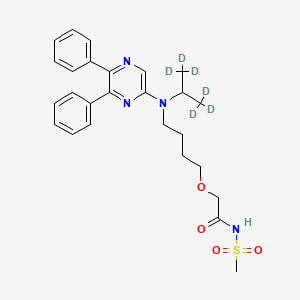
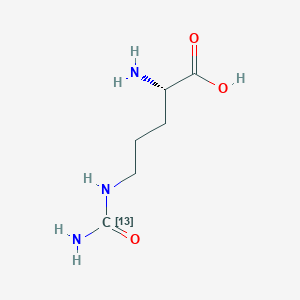
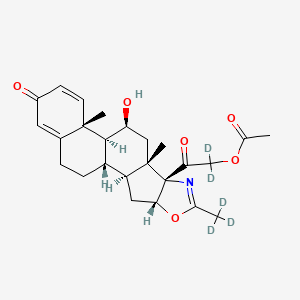
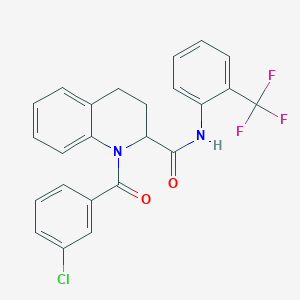
![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
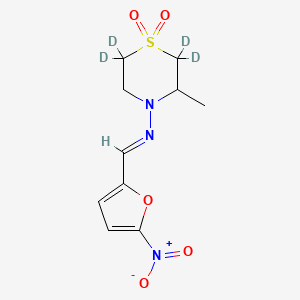
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
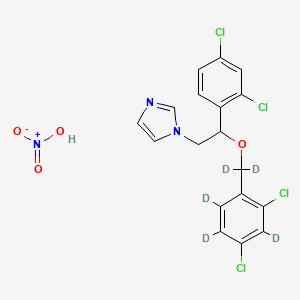
![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)

